molecular formula C15H20N6OS B14087324 2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B14087324
M. Wt: 332.4 g/mol
InChI Key: QESKKJMUQVHERR-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes both piperazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Construction of the Pyrimidine Ring: This involves the cyclization of suitable precursors, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced piperazine or pyrimidine derivatives, and various substituted analogs.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: It shows promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one stands out due to its dual ring structure and the presence of both piperazine and pyrimidine moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N6OS

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H20N6OS/c1-11-3-4-16-15(17-11)23-10-12-9-13(22)19-14(18-12)21-7-5-20(2)6-8-21/h3-4,9H,5-8,10H2,1-2H3,(H,18,19,22)

InChI Key

QESKKJMUQVHERR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C

Origin of Product

United States

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